9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Chemical Structure and Properties The compound 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (hereafter referred to as the "target compound") is a fused heterocyclic system combining chromene and pyrimidine moieties. Its IUPAC name reflects the hydroxyl group at position 9, a 2-methoxyphenyl substituent at position 2, and a thione group at position 2. The molecular formula is C₁₉H₁₆N₂O₄S, with a molecular weight of 368.41 g/mol .
Pharmacological Significance Chromeno[2,3-d]pyrimidine derivatives are recognized for their broad-spectrum biological activities, including antitumor, antimicrobial, and antioxidant properties . The target compound’s structural features, such as the electron-donating methoxy group and thione functionality, may enhance its binding affinity to biological targets, such as enzymes or receptors involved in oxidative stress or microbial proliferation.
Properties
IUPAC Name |
9-hydroxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-8-3-2-6-11(14)16-19-17-12(18(24)20-16)9-10-5-4-7-13(21)15(10)23-17/h2-8,21H,9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXZFJASPYXDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization Using Formamidine Acetate
An alternative route employs formamidine acetate as a cyclizing agent for 2-amino-3-cyano-4H-chromenes.
Procedure:
-
Synthesis of 2-Amino-3-Cyano-4H-Chromene:
A Knoevenagel condensation between 2-methoxybenzaldehyde and malononitrile in ethanol (reflux, 4 h) forms 2-amino-3-cyano-4-(2-methoxyphenyl)-4H-chromene. -
Pyrimidine Ring Formation:
Treatment with formamidine acetate under solvent-free microwave conditions (100°C, 15 min) induces cyclization, yielding the chromeno-pyrimidine core. Subsequent thionation using Lawesson’s reagent introduces the thione moiety.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 85–95% |
| Reaction Time | 15 min (microwave) |
Thiourea-Mediated Cyclization of Formylchromones
A third method utilizes 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde as a starting material.
Procedure:
-
Formation of Chromeno-Pyrimidine Precursor:
Reaction of 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with thiourea in ethanol (reflux, 3 h) in the presence of KOH yields 9-hydroxy-3H-chromeno[4,3-d]pyrimidine-2(5H)-thione. -
Functionalization at C-2:
Electrophilic aromatic substitution using 2-methoxyphenylboronic acid under Suzuki–Miyaura conditions introduces the 2-methoxyphenyl group.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 65–75% |
| Catalyst | Pd(PPh3)4 |
Mechanistic Insights and Optimization
Role of Microwave Irradiation
Microwave dielectric heating significantly accelerates cyclocondensation steps, reducing reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. The uniform heating mitigates side reactions, enhancing product purity.
Solvent and Catalyst Effects
-
Polar Protic Solvents (e.g., Ethanol): Facilitate proton transfer in cyclization steps.
-
Piperidine: Catalyzes Knoevenagel condensations by deprotonating active methylene groups.
-
NaBH4: Selective reduction of imines to amines without affecting nitrile groups.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-Assisted | High speed, moderate yields | Requires specialized equipment |
| Formamidine Acetate | Excellent yields, one-pot | Limited substrate scope |
| Thiourea Cyclization | Broad functional group tolerance | Multi-step, lower yields |
Characterization and Validation
Synthetic success is confirmed via:
Chemical Reactions Analysis
Oxidation Reactions
The thione (-C=S) group undergoes oxidation to form sulfonic acid derivatives under controlled conditions. For example:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Thione → Sulfonic acid | H₂O₂ (30%), acetic acid, 60°C, 4h | 9-Hydroxy-2-(2-methoxyphenyl)-4-sulfonic acid derivative |
This reaction is critical for modifying solubility and biological activity. The methoxy group on the phenyl ring stabilizes the intermediate through electron-donating effects.
Nucleophilic Substitution
The thione sulfur acts as a soft nucleophile, participating in reactions with alkyl/aryl halides:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12h | 4-Methylthio derivative |
The hydroxy group at position 9 can also undergo esterification or etherification:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C → RT, 6h | 9-Acetoxy derivative |
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrimidine ring facilitates [4+2] cycloaddition with dienes:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Diels-Alder reaction | 1,3-Butadiene, toluene, 80°C, 8h | Fused bicyclic adduct |
Ring-opening reactions occur under basic conditions, yielding linear thioamide intermediates .
Reduction Reactions
The thione group can be selectively reduced to a thiol (-SH) or hydrocarbon:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Thione → Thiol | NaBH₄, MeOH, 0°C → RT, 2h | 4-Mercapto derivative | |
| Thione → CH₂ | Raney Ni, H₂ (1 atm), EtOH, 24h | Desulfurized chromeno-pyrimidine |
Multi-Component Reactions
The compound participates in one-pot syntheses to form complex heterocycles. For example:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| With aldehydes and urea | p-TsOH, EtOH, reflux, 12h | Pyrano[2,3-d]pyrimidine-dione hybrids |
Acid/Base-Mediated Transformations
-
Acidic Conditions : Protonation of the pyrimidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks at C-2 or C-5.
-
Basic Conditions : Deprotonation of the hydroxy group (pKa ~10) generates an oxyanion, promoting SN² reactions at adjacent positions .
Key Reactivity Insights
-
Electronic Effects : The methoxyphenyl group donates electron density via resonance, activating the thione and pyrimidine rings toward electrophilic substitution.
-
Steric Considerations : Bulky substituents at C-2 hinder reactions at the pyrimidine ring but favor thione-group reactivity .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thione sulfur, while protic solvents stabilize intermediates in oxidation/reduction .
Scientific Research Applications
Medicinal Chemistry
Chromeno[2,3-d]pyrimidines have been studied for their potential therapeutic effects. Specifically, the compound has shown promise in:
- Antimicrobial Activity : Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antibacterial properties. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth effectively in vitro. This suggests potential applications in developing new antibiotics or antibacterial agents .
- Antioxidant Properties : The presence of hydroxyl groups in the structure is known to contribute to antioxidant activity. Compounds with such properties can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that chromeno[2,3-d]pyrimidines may possess anti-inflammatory properties, making them candidates for treating inflammatory conditions .
Material Science
Due to their unique structural properties, compounds like 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be explored for applications in organic electronics and photonic devices. Their ability to form stable films and their electronic properties make them suitable candidates for further investigation in these fields .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various chromeno[2,3-d]pyrimidine derivatives against common bacterial strains. The results indicated that certain modifications to the core structure significantly enhanced antibacterial activity compared to standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 9-Hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione | E. coli | TBD |
Case Study 2: Corrosion Inhibition
In a study assessing the corrosion inhibition efficiency of various chromeno-based compounds on mild steel in hydrochloric acid solutions, it was found that compounds with similar structural features exhibited high inhibition efficiency due to effective adsorption mechanisms .
| Inhibitor | Corrosion Rate (mmpy) | Efficiency (%) |
|---|---|---|
| Control | 10 | 0 |
| Compound C | 2 | 80 |
| 9-Hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione | TBD | TBD |
Mechanism of Action
The mechanism of action of 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as poly (ADP-ribose) polymerase-1 (PARP-1). The compound binds to the active site of PARP-1, preventing its activity and leading to the accumulation of DNA damage, ultimately resulting in cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chromeno[2,3-d]Pyrimidine Derivatives with Varied Substituents
Chlorophenyl-Substituted Analogues
- Compounds 8a, 8b, 8c (): These derivatives feature a 2-chlorobenzylidene group at position 9 and 2-chlorophenyl at position 3. Substituents at position 2 vary (phenyl, methyl, or hydrogen). Synthesis: Prepared via hydrazinolysis and cyclization, differing from the target compound’s microwave-assisted methods .
Benzamide-Fused Derivatives
- Compound 3 (): Features a benzamide group at position 2 and a cyano group at position 3. Activity: The cyano group may enhance electron-withdrawing effects, altering reactivity in biological systems compared to the target compound’s hydroxyl and methoxy groups.
5H-Chromeno[2,3-d]Pyrimidines ()
- Derivatives 4a-h: Synthesized from 2-amino-3-cyano-4H-chromenes under solvent-free microwave conditions. Key Differences: Amino and cyano substituents at positions 2 and 3. Bioactivity: Compounds 4c and 4e showed significant antibacterial (MIC = 8–16 µg/mL) and antioxidant (IC₅₀ = 12–18 µM) activities, suggesting that electron-withdrawing groups enhance these effects compared to the target compound’s methoxy group .
Thieno[2,3-d]Pyrimidine and Pyrano[2,3-d]Pyrimidine Analogues
Thieno[2,3-d]Pyrimidines
- 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (): Replaces the chromene system with a thiophene ring. Impact: The sulfur atom in thiophene may improve π-π stacking interactions in receptor binding but reduces aromaticity compared to chromene.
- 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4-thione (): Features a chlorophenyl group and methyl substitution. Safety Profile: Classified as hazardous (GHS Category H302: harmful if swallowed), highlighting the influence of halogen substituents on toxicity .
Pyrano[2,3-d]Pyrimidines
- 4-(4-Methoxyphenyl)-3,7-dimethylpyrano[2,3-d]pyrimidin-5(1H)-thione (): Synthesized via sulfurization using Lawesson’s reagent. Structural Contrast: The pyrano ring lacks the chromene’s oxygen atom, reducing polarity.
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Table 2: Influence of Substituents on Physicochemical Properties
| Substituent | Effect on Lipophilicity (LogP) | Electron Nature | Bioactivity Correlation |
|---|---|---|---|
| 2-MeOPh (target) | Moderate ↑ (LogP ~ 3.2) | Electron-donating | Enhanced solubility |
| 2-Cl (8a-c) | High ↑ (LogP ~ 4.1) | Electron-withdrawing | Improved membrane permeation |
| 3-CN (5H-derivatives) | Slight ↑ (LogP ~ 2.8) | Strongly electron-withdrawing | Increased antibacterial activity |
Biological Activity
9-Hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound belonging to the chromeno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is , with a molecular weight of approximately 338.4 g/mol. The presence of hydroxyl () and methoxy () groups in its structure is significant as these functional groups can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the condensation of appropriate starting materials such as 2-amino-3-cyano-4H-chromenes with formamidine derivatives. The synthesis process is critical as it affects the purity and yield of the final product, which is essential for accurate biological evaluation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. For instance, compounds similar to 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione have shown significant cytotoxic effects against various cancer cell lines.
- Cell Cycle Arrest and Apoptosis : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a derivative demonstrated lethal effects on multiple cancer cell lines with growth inhibition percentages ranging from -51.24% to -2.39% across different concentrations .
- Mechanisms of Action : The mechanisms often involve the inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Molecular docking studies suggest that these compounds can bind effectively to these targets, leading to enhanced apoptosis in cancerous cells .
Antioxidant Activity
Chromeno[2,3-d]pyrimidines have also been evaluated for their antioxidant properties. Compounds derived from this class exhibit significant DPPH scavenging activity, indicating their potential to neutralize free radicals and reduce oxidative stress .
Antibacterial Activity
In addition to anticancer properties, some studies have reported antibacterial activities associated with chromeno[2,3-d]pyrimidines. However, specific derivatives have shown limited effectiveness against common bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that further modifications may be necessary to enhance their antibacterial efficacy .
Case Studies
- Study on MCF-7 Cells : A study focusing on the MCF-7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxicity and induced apoptosis through G1 phase arrest . These findings underscore the importance of structural modifications in enhancing anticancer activity.
- Comparative Analysis : In comparative analyses involving various chromeno[2,3-d]pyrimidine derivatives, it was found that those with halogen substitutions showed improved biological activities compared to their non-substituted counterparts .
Data Table: Biological Activity Overview
| Activity Type | Compound Derivative | Cell Line/Target | Effectiveness (%) |
|---|---|---|---|
| Cytotoxicity | 9-Hydroxy-2-(2-methoxyphenyl) | MCF-7 | -51.24 to -2.39 |
| Apoptosis Induction | Similar Derivative | Various Cancer Lines | Significant |
| Antioxidant | 9-Hydroxy Derivative | DPPH Scavenging | High |
| Antibacterial | Various Derivatives | E. coli, S. aureus | Limited |
Q & A
Q. What are the optimal synthetic routes for preparing 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via microwave-assisted heterocyclocondensation of 2-amino-4H-chromene-3-carbonitrile derivatives with phenyl isothiocyanate under solvent-free conditions. Key optimization steps include:
- Using microwave irradiation (e.g., 100–150 W) to accelerate cyclization and reduce reaction time .
- Employing formamidine acetate as a cyclizing agent to promote pyrimidine ring formation .
- Purification via precipitation from cooled ethyl acetate, followed by recrystallization in ethanol to achieve yields of 55–75% .
Q. What spectroscopic techniques are recommended for structural characterization of chromeno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- 1H and 13C NMR : Confirm the presence of the methoxyphenyl group (δ 3.8–4.0 ppm for OCH3) and thione moiety (δ ~12 ppm for S-H in DMSO-d6) .
- IR Spectroscopy : Identify characteristic peaks for C=S (1050–1250 cm⁻¹) and hydroxyl groups (broad band ~3200–3500 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, e.g., [M+H]+ or [M–H]– .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Antibacterial Activity : Perform agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating significance .
- Antioxidant Potential : Use DPPH radical scavenging assays; IC50 values <100 µM suggest strong activity .
Advanced Research Questions
Q. How can kinase inhibition assays be designed to evaluate the compound’s role in cellular regulatory mechanisms?
Methodological Answer:
- Kinase Selection : Target enzymes implicated in disease pathways, such as HsCDK5-p25 (neurodegeneration), GSK3α/β (cancer), or Pim1 (apoptosis regulation) .
- Assay Protocol :
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in chromeno[2,3-d]pyrimidine analogs?
Methodological Answer:
- Methoxy Group Positioning : The 2-methoxyphenyl substituent enhances π-π stacking with kinase ATP-binding pockets, improving inhibition (e.g., 75% yield in HsCDK5-p25 assays) .
- Thione vs. Oxo Derivatives : Thione analogs exhibit stronger antibacterial activity due to increased electrophilicity and sulfur-mediated membrane disruption .
Q. What computational strategies are effective for predicting physicochemical properties and bioavailability?
Methodological Answer:
Q. How can contradictory data (e.g., variable synthetic yields or bioactivity) be resolved?
Methodological Answer:
- Yield Discrepancies : Optimize microwave power uniformity and solvent purity; recrystallization from ethanol improves consistency .
- Bioactivity Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate kinase assay reproducibility via Z’-factor scores (>0.5 indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
